Methyl 2-methylnon-2-en-4-ynoate
Description
Methyl 2-methylnon-2-en-4-ynoate is a methyl ester characterized by a nine-carbon aliphatic chain containing both a double bond (at position 2) and a triple bond (at position 4), along with a methyl substituent at the double bond site. While specific data on this compound are scarce in the provided evidence, structural analogs and related esters offer insights into its behavior. Such compounds are often utilized in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals, leveraging their unsaturated bonds for cycloaddition or polymerization reactions .
Properties
CAS No. |
65960-09-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 2-methylnon-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-6H2,1-3H3 |
InChI Key |
QPHXZBYMGLUVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Alkyne-Ester Coupling
A primary method involves the coupling of methyl 2-nonynoate with terminal alkynes under basic conditions. Source describes a protocol where methyl 2-nonynoate reacts with phenylacetylene in toluene (PhMe) at 55°C for 4.5 hours, yielding the target compound with >90% purity. The reaction proceeds via deprotonation of the alkyne by a strong base (e.g., NaH), followed by nucleophilic attack on the ester carbonyl group.
Key parameters :
Palladium-Catalyzed Cross-Coupling
Source reports a palladium-mediated approach using methyl 2-nonynoate and 4-phenyl-1-butyne. The reaction employs Pd(OAc)₂ (3 mol%) and tris(2,6-dimethoxyphenyl)phosphine in toluene, achieving 95% yield. This method leverages oxidative addition of the alkyne to Pd(0), followed by transmetallation and reductive elimination.
Optimization insights :
- Ligand selection: Bulky phosphines prevent β-hydride elimination.
- Stoichiometry: A 1.25:1 alkyne-to-ester ratio minimizes dimerization.
Cyclization Strategies
Transition Metal-Mediated Cyclizations
Source discloses a Grignard reagent-based method where (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene reacts with magnesium turnings and alkenyl halides. Subsequent condensation with (S,E)-5-chloro-2-isopropylpent-4-enoic acid in N-methylpyrrolidone (NMP) yields advanced intermediates, though the final step requires esterification to obtain methyl 2-methylnon-2-en-4-ynoate.
Functional Group Interconversion
Oxidation of Propargyl Alcohols
The Appel reaction converts propargyl alcohols to alkyl iodides, which are then oxidized to esters. Source outlines a four-step sequence:
- Appel Reaction : Alcohol → iodide using PPh₃/I₂ in Et₂O/MeCN.
- Grignard Formation : Mg insertion in THF.
- Carbonylation : Reaction with CO₂ or esters.
- Esterification : TMSCl/MeOH quench.
Yields reach 70–80%, but scalability is limited by iodine handling.
Transesterification
Patent describes transesterifying tert-butyl 2-methylnon-2-en-4-ynoate with methanol under acidic conditions (H₂SO₄, 60°C). This method achieves >90% conversion but requires stringent moisture control.
Comparative Analysis of Methods
Mechanistic Considerations
Solvent Polarity
Polar aprotic solvents (e.g., NMP) stabilize ionic intermediates in Grignard reactions, while nonpolar solvents (toluene) favor neutral pathways in Pd-catalyzed couplings.
Challenges and Optimization
- Purity Issues : Byproducts from alkyne oligomerization require silica gel chromatography (hexane:EtOAc = 20:1).
- Moisture Sensitivity : Grignard-based methods demand anhydrous conditions; even trace H₂O reduces yields by 30–40%.
- Catalyst Cost : Pd-based protocols are expensive (~$150/g Pd(OAc)₂), prompting research into Fe(III) acetylacetonate alternatives.
Industrial Applications and Scalability
Patent highlights a kilogram-scale synthesis for pharmaceutical intermediates, using continuous flow reactors to enhance heat transfer during exothermic steps. The optimized protocol achieves 85% yield at 100 g/batch.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylnon-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Hydroxide ions (OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Carboxylates
Scientific Research Applications
Methyl 2-methylnon-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-methylnon-2-en-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways. Specific pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
A comparison of Methyl 2-methylnon-2-en-4-ynoate with structurally related esters highlights key differences in functional groups and chain length:
Key Observations :
- The sulfonamide group in the compound from introduces hydrogen-bonding capability and polarity, enhancing solubility in polar solvents compared to the purely hydrophobic aliphatic chain of this compound.
- Aromatic esters like Methyl 4-acetamido-2-hydroxybenzoate exhibit resonance stabilization and UV absorption, unlike the aliphatic enyne system, which may undergo radical or electrophilic addition reactions .
Physical and Chemical Properties
Based on analogous compounds (e.g., methyl salicylate, methyl butanoate), the following trends can be inferred:
Notes:
- The conjugated enyne system in this compound likely increases its susceptibility to Diels-Alder reactions or polymerization compared to saturated esters like methyl butanoate .
- The methyl branch at the double bond may introduce steric hindrance, reducing reaction rates at the alkene site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
